5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI)
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Overview
Description
5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI): is a chemical compound with the molecular formula C7H12S2 It is a hexahydro derivative of cyclopenta-p-dithiin, characterized by the presence of two sulfur atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane with cyclopentadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of sulfur-containing compounds and their interactions with biological systems. It can be used as a model compound to investigate the behavior of similar structures in biological environments.
Medicine: In medicine, 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Cyclopentadithiophene: A similar compound with a five-membered ring structure containing two sulfur atoms.
Dithiane: Another sulfur-containing compound with a six-membered ring structure.
Thiophene: A sulfur-containing heterocycle with a five-membered ring.
Uniqueness: 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) is unique due to its hexahydro structure, which imparts different chemical and physical properties compared to its analogs
Properties
IUPAC Name |
(4aR,7aR)-3,4a,7,7a-tetrahydro-2H-cyclopenta[b][1,4]dithiine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S2/c1-2-6-7(3-1)9-5-4-8-6/h1-2,6-7H,3-5H2/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWUIJSOYCPXET-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2C=CCC2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS[C@@H]2C=CC[C@H]2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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